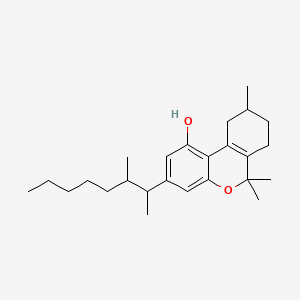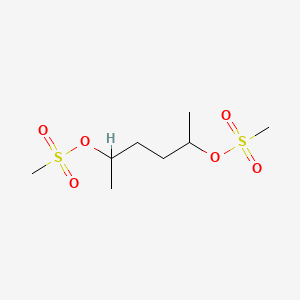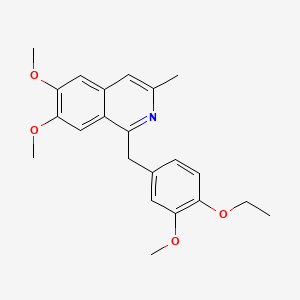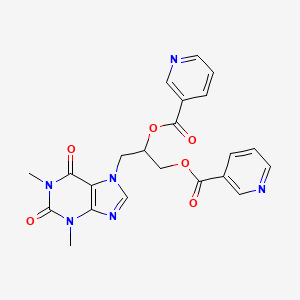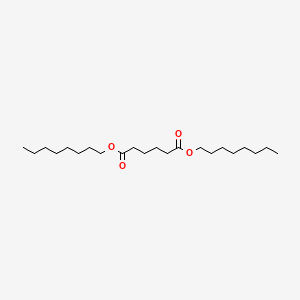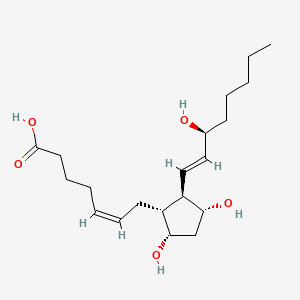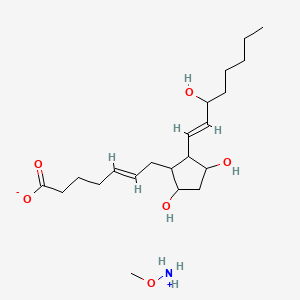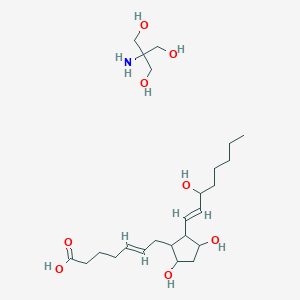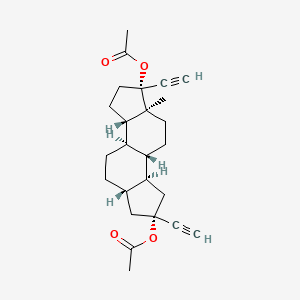
N,N'-双(水杨基亚甲基)-1,2-丙二胺
描述
Disalicylalpropylenediimine is a biohchemical.
科学研究应用
金属离子的回收
N,N’-双(水杨基亚甲基)-1,2-丙二胺 (Salen) 已被用作从水溶液中回收 Ni(II)、Cu(II) 和 Zn(II) 离子的活性化合物 . 它已用作这些过程中的萃取剂或载体 .
贵金属离子的回收
Salen 也已被用于从水溶液中回收贵金属离子 (Pd2+、Ag+、Pt2+ 和 Au3+) . 它已用作经典液-液萃取中的萃取剂以及膜过程中的载体 .
HPLC 法分析
N,N’-双水杨基亚甲基-1,2-二氨基丙烷可以通过具有简单条件的反相 (RP) HPLC 方法进行分析 .
石油产品中的金属失活剂
作为 Keromet MD,它用作金属失活剂添加剂 (MDA) 以防止石油产品中的金属催化反应 . 它结合燃料中的金属微量元素,并防止燃料氧化、聚合反应和胶质形成 .
润滑油基础油
它为涡轮机润滑油和合成润滑脂配方提供了卓越的热/氧化稳定性、低挥发度下的低粘度特性以及高闪点 .
膜蒸馏
作为一种新颖的脱盐技术,膜蒸馏 (MD) 具有从高盐度盐水流中生产蒸馏品质水的潜力 . MD 的驱动力是跨疏水膜的蒸汽压差,导致水蒸气从热侧转移到冷侧 .
作用机制
Target of Action
N,N’-Bis(salicylidene)-1,2-propanediamine, also known as N,N’-Disalicylidene-1,2-diaminopropane, is a chelating agent for metal ions such as Mn (II/III), Fe (II/III), Co (II), Ni (II), Cu (II), and Zn (II) . The compound’s primary targets are these metal ions, which play crucial roles in various biological processes.
Mode of Action
The compound interacts with its targets (metal ions) to form complexes . The cytotoxicity of these complexes depends on the nature of the transition metal used . For instance, iron complexes in oxidation states +II and +III strongly reduce cell proliferation in a concentration-dependent manner . These complexes can generate reactive oxygen species, bind to DNA, and induce apoptosis .
Biochemical Pathways
The generation of reactive oxygen species and induction of apoptosis suggest that the compound may affect pathways related to oxidative stress and programmed cell death .
Result of Action
The result of the compound’s action is the reduction of cell proliferation, particularly in cancer cells . The compound’s iron complexes have shown high activity against various tumor cells, including MDA-MB-231 mammary carcinoma cells and HT-29 colon carcinoma cells . The induction of apoptosis is a significant molecular effect of the compound’s action .
Action Environment
It’s worth noting that the compound’s photochromic properties suggest that light exposure could potentially influence its behavior
生化分析
Biochemical Properties
N,N’-Bis(salicylidene)-1,2-propanediamine has been shown to interact with various biomolecules, particularly metal ions such as Mn(II/III), Fe(II/III), Co(II), Ni(II), Cu(II), and Zn(II) . These interactions are believed to be due to the compound’s ability to act as a chelating agent . The resulting complexes have been tested for antiproliferative effects on the MCF-7 breast cancer cell line .
Cellular Effects
The cellular effects of N,N’-Bis(salicylidene)-1,2-propanediamine are largely dependent on the nature of the transition metal used in its complexes . For instance, iron complexes in oxidation states +II and +III strongly reduced cell proliferation in a concentration-dependent manner . The compound and its complexes have shown high activity against various tumor cells, including MDA-MB-231 mammary carcinoma cells and HT-29 colon carcinoma cells .
Molecular Mechanism
The molecular mechanism of N,N’-Bis(salicylidene)-1,2-propanediamine involves the generation of reactive oxygen species, DNA binding, and induction of apoptosis . An unequivocal mode of action cannot be deduced from these results, but it seems to be very likely that cell death is caused by interference with more than one intracellular target .
Temporal Effects in Laboratory Settings
The effects of N,N’-Bis(salicylidene)-1,2-propanediamine over time in laboratory settings have been studied, particularly in relation to its stability and degradation
Transport and Distribution
It is known that the compound can form complexes with various metal ions, which may influence its localization or accumulation .
属性
IUPAC Name |
2-[2-[(2-hydroxyphenyl)methylideneamino]propyliminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13(19-12-15-7-3-5-9-17(15)21)10-18-11-14-6-2-4-8-16(14)20/h2-9,11-13,20-21H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURPJGZXBHYNEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=CC1=CC=CC=C1O)N=CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041200 | |
| Record name | N,N′-Disalicylidene-1,2-diaminopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phenol, 2,2'-[(1-methyl-1,2-ethanediyl)bis(nitrilomethylidyne)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
94-91-7 | |
| Record name | N,N′-Disalicylidene-1,2-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disalicylalpropylenediimine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Keromet MD | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Keromet MD | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,2'-[(1-methyl-1,2-ethanediyl)bis(nitrilomethylidyne)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N′-Disalicylidene-1,2-diaminopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α'-propylenedinitrilodi-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N'-DISALICYLIDENE-1,2-PROPYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S023Y0W20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


